tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate
Description
tert-Butyl N-[1-(3-cyanophenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine moiety substituted with a 3-cyanophenyl ring. This compound is widely utilized in medicinal chemistry and organic synthesis as a building block for the preparation of more complex molecules, particularly in peptide synthesis and drug discovery. The Boc group serves to protect the amine functionality during multi-step reactions, while the 3-cyanophenyl substituent introduces electron-withdrawing properties that influence reactivity and stability .
The compound is commercially available (e.g., from CymitQuimica) with a purity of ≥95% and a molecular weight of 258.3 g/mol (C14H17N2O2) . Its synthesis typically involves coupling tert-butyl carbamate with 1-(3-cyanophenyl)ethylamine under standard Boc-protection conditions.
Properties
IUPAC Name |
tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-6-11(8-12)9-15/h5-8,10H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNADWYYWOQWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-cyanophenyl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetonitrile, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, room temperature.
Substitution: Various nucleophiles, organic solvents, and bases like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the cyanophenyl group.
Reduction: Reduced forms of the carbamate and cyanophenyl groups.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H18N2O2
- SMILES : CC(C1=CC=CC(=C1)C#N)NC(=O)OC(C)(C)C
- InChIKey : FYNADWYYWOQWAG-UHFFFAOYSA-N
The compound features a tert-butyl group, which enhances its solubility and stability, making it a valuable candidate for various applications in drug development and biochemical assays.
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate has been explored as a potential lead compound in the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets. The presence of the cyanophenyl moiety may contribute to interactions with biological receptors, making it a candidate for further optimization in drug design.
2. Mechanism of Action Studies
Research indicates that compounds similar to this compound can modulate enzyme activity, particularly within metabolic pathways involving cytochrome P450 enzymes. Understanding how this compound interacts with these enzymes can provide insights into its pharmacological effects and potential side effects in therapeutic contexts .
Biochemical Studies
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic processes. By studying its effects on enzyme kinetics, researchers can elucidate its role in biochemical pathways and its potential therapeutic applications. This aspect is crucial for developing drugs that target specific diseases by modulating enzyme activity .
4. Cellular Assays
In cellular models, this compound can be used to assess its impact on cell signaling pathways, gene expression, and overall cellular metabolism. Such studies are essential for understanding the compound's biological activity and its potential use in treating conditions like cancer or metabolic disorders .
Synthetic Organic Chemistry Applications
5. Synthesis of Derivatives
The compound serves as a versatile building block for synthesizing various derivatives with potentially enhanced biological activities. Its reactivity allows for modifications that can lead to new compounds with tailored properties suitable for specific research applications .
Case Studies and Research Findings
While specific literature directly referencing this compound is limited, related compounds have been extensively studied. For instance:
- Study on Glycine Derivatives : Research involving glycine derivatives similar to this carbamate has demonstrated their utility in developing new therapeutic agents targeting neurological disorders .
- Targeted Protein Degradation : Investigations into compounds that interact with cereblon E3 ligases have highlighted the importance of structural modifications akin to those found in this compound for enhancing ligand affinity and specificity .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The cyanophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparison of tert-Butyl N-[1-(aryl)ethyl]carbamate Derivatives
Key Findings :
- The 3-cyano group enhances electrophilicity compared to bromine, facilitating nucleophilic aromatic substitution .
- Bromine-substituted derivatives (e.g., 4-bromo) are preferred in Suzuki-Miyaura couplings due to the reactivity of the C–Br bond .
Alkyl Chain and Functional Group Modifications
Table 2: Alkyl Chain and Cyclic Substituents
Key Findings :
- Cyclopropane or cyclobutane rings (e.g., in ) introduce steric constraints, affecting binding affinity in drug candidates.
- Phosphoryl-containing derivatives (e.g., ) exhibit high enantiomeric excess (up to 92% ee), critical for asymmetric synthesis.
Functional Group Additions
Table 3: Sulfonyl and Hydrazinyl Derivatives
Biological Activity
Tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C13H18N2O2
- IUPAC Name : this compound
Structural Features
The structural features of this compound include:
- A tert-butyl group which enhances lipophilicity.
- A cyanophenyl moiety that may influence electronic properties and biological interactions.
- An ethylcarbamate functional group, which is often involved in enzyme interactions.
Research indicates that this compound interacts with various biological targets, potentially acting as an inhibitor in enzymatic pathways associated with cancer and infectious diseases. The cyanophenyl group is believed to enhance binding affinity to these targets, leading to increased efficacy as a therapeutic agent.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It might modulate receptor activity, influencing cellular signaling pathways.
Pharmacological Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anti-tumor effects. These findings suggest that this compound could possess similar therapeutic properties.
Case Studies
- Anti-Cancer Activity : A study evaluated the efficacy of related carbamates against various cancer cell lines, revealing that certain structural analogs inhibited cell proliferation effectively.
- Enzymatic Assays : Research involving recombinant enzymes showed that this compound acted as a competitive inhibitor, suggesting potential applications in drug design for enzyme-related diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl N-[1-(4-cyanophenyl)ethyl]carbamate | Para-substituted cyanophenyl group | Enhanced anti-tumor activity |
| tert-butyl (4-hydroxyphenyl)carbamate | Hydroxy-substituted phenolic derivative | Exhibits antioxidant properties |
| tert-butyl (2-nitrophenyl)carbamate | Nitro-substituted phenolic derivative | Increased electrophilicity; potential for different reactivity |
This table highlights the unique position of this compound within a class of related compounds, emphasizing its distinct biological activities influenced by structural variations.
Research Findings
Recent studies have explored the pharmacokinetics and bioavailability of this compound. Factors such as molecular weight and solubility significantly affect its absorption and distribution in biological systems.
Pharmacokinetic Profile
- Absorption : The lipophilic nature due to the tert-butyl group enhances membrane permeability.
- Metabolism : Preliminary studies suggest metabolic pathways may involve hydrolysis and conjugation reactions.
- Excretion : Expected renal excretion based on molecular characteristics.
Q & A
Q. What conditions destabilize the compound during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
